molecular formula C23H18FN3O2 B2891548 (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327174-30-0

(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2891548
CAS No.: 1327174-30-0
M. Wt: 387.414
InChI Key: GBTFKHOEDQKPQK-RWEWTDSWSA-N
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Description

This compound belongs to the chromene-carboxamide family, characterized by a fused benzopyran (chromene) core substituted with an imino group and a carboxamide moiety. The (2Z)-configuration indicates a cis arrangement of the imino group relative to the chromene oxygen. Key structural features include:

  • Chromene core: A 2H-chromene system (benzopyran) with a keto group at position 2.
  • Imino substituent: A 3-fluoro-2-methylphenyl group at position 2, introducing steric bulk and electron-withdrawing fluorine.
  • Carboxamide group: An N-(6-methylpyridin-2-yl) substituent, contributing hydrogen-bonding capacity and aromatic interactions.

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)imino-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-14-7-5-12-21(25-14)27-22(28)17-13-16-8-3-4-11-20(16)29-23(17)26-19-10-6-9-18(24)15(19)2/h3-13H,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTFKHOEDQKPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a novel derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 2Z 2 3 fluoro 2 methylphenyl imino N 6 methylpyridin 2 yl 2H chromene 3 carboxamide\text{ 2Z 2 3 fluoro 2 methylphenyl imino N 6 methylpyridin 2 yl 2H chromene 3 carboxamide}

Biological Activity Overview

Research indicates that chromene derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound under consideration has shown promise in various studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of chromene derivatives. For instance, a study reported that similar compounds demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10ERK1/2 inhibition
Compound BA549 (Lung)15Apoptosis induction
Target CompoundHeLa (Cervical)12Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While some derivatives have shown activity against gram-positive and gram-negative bacteria, the specific compound's efficacy needs further investigation.

Case Study: Antimicrobial Evaluation
A recent study synthesized several chromene derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives were effective, the target compound's activity was moderate compared to established antibiotics.

The biological activity of chromene derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many chromenes act as inhibitors of enzymes such as carbonic anhydrase, which plays a crucial role in pH regulation and ion transport.
  • Receptor Modulation : Some compounds may modulate receptor activity, influencing pathways related to inflammation and cell growth.
  • Oxidative Stress Reduction : Certain derivatives exhibit antioxidant properties, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Analog 1: (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

  • Molecular Formula : C₁₈H₁₃FN₂O₂.
  • Key Differences: Imino substituent: 4-fluorophenyl (lacks the methyl group at position 2). Carboxamide group: Acetyl (CH₃CO-) instead of 6-methylpyridin-2-yl.
  • The acetyl group may lower solubility compared to the pyridine-containing analog due to reduced polarity.

Structural Analog 2: (2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

  • Molecular Formula : C₂₂H₂₁ClN₂O₃S.
  • Key Differences: Chromene substitution: 6-chloro vs. unsubstituted chromene in the target compound. Imino substituent: 4-(methylsulfanyl)phenyl (electron-rich sulfur vs. electron-withdrawing fluorine). Carboxamide group: Tetrahydrofuran-2-ylmethyl (cyclic ether) instead of pyridine.
  • Implications :
    • The 6-chloro substitution may enhance π-π stacking but reduce metabolic stability.
    • The methylsulfanyl group could improve lipophilicity, favoring membrane penetration.

Structural Analog 3: N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide

  • Key Differences :
    • Chromene system : Partially saturated (5,6,7,8-tetrahydro) vs. aromatic 2H-chromene.
    • Substituents : Two chlorophenyl groups and a benzamide moiety.
  • Implications :
    • Saturation of the chromene ring may reduce planarity, altering binding interactions.
    • Dual chloro groups increase molecular weight and hydrophobicity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₃H₁₈FN₃O₂ 411.41 3-Fluoro-2-methylphenyl (imino), 6-methylpyridin-2-yl (carboxamide) Pyridine enhances hydrogen bonding; fluorine increases electronegativity.
Analog 1 C₁₈H₁₃FN₂O₂ 326.31 4-Fluorophenyl (imino), acetyl (carboxamide) Acetyl group reduces solubility; simpler imino substituent.
Analog 2 C₂₂H₂₁ClN₂O₃S 428.90 6-Chloro (chromene), 4-(methylsulfanyl)phenyl (imino), tetrahydrofuran-2-ylmethyl (carboxamide) Chlorine and sulfur enhance lipophilicity; cyclic ether improves stereochemical diversity.
Analog 3 C₃₄H₂₅Cl₂N₃O₂ 594.49 2-Chlorobenzylidene, 2-chlorophenyl, benzamide Dual chloro groups increase steric bulk; benzamide adds aromaticity.

Research Findings and Implications

  • Electron-Withdrawing vs. Methylsulfanyl (Analog 2) and pyridine (target) introduce contrasting electronic effects .
  • Solubility and Bioavailability : The pyridine group in the target compound likely improves aqueous solubility compared to acetyl (Analog 1) or tetrahydrofuran (Analog 2) substituents .

Preparation Methods

Chromene Core Synthesis

Source outlines a Diels-Alder/aromatization approach using 3-vinyl-2H-chromenes and methyl propiolate. While originally designed for benzo[c]chromenes, this method can be modified by substituting dienophiles with fluorinated aryl amines to install the 3-fluoro-2-methylphenyl group. Oxidative aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completes the chromene core.

Late-Stage Amidation

The carboxamide group is introduced via HATU-mediated coupling between chromene-3-carboxylic acid and 6-methylpyridin-2-amine. This method, detailed in Source, offers superior regiocontrol compared to in-situ amidation, with yields exceeding 80%.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Cyclocondensation 60–75% Reflux, ethanol Scalable, minimal byproducts Requires anhydrous imine formation
Multicomponent 45–94% RT, stoichiometric control Rapid, one-pot Sensitive to substituent steric effects
Sequential 70–85% DDQ oxidation, HATU High purity, modular Costly reagents, multi-step

Mechanistic Insights and Stereochemical Control

The (2Z) configuration is enforced during imine formation. DFT calculations from Source reveal that the cis transition state is favored by 3.2 kcal/mol due to reduced steric clash between the 3-fluoro-2-methylphenyl group and chromene’s C-4 proton. Solvent polarity further modulates stereoselectivity: nonpolar solvents like toluene stabilize the Z-isomer by 4:1 over E.

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges:

  • Catalyst Recovery : Homogeneous catalysts (e.g., ammonium acetate) are difficult to recycle. Immobilized alternatives (e.g., silica-supported acetate) are under investigation.
  • Waste Management : Ethanol-based methods generate less hazardous waste than dichloromethane-dependent protocols.
  • Continuous Flow Synthesis : Pilot studies show a 20% yield increase when cyclocondensation is conducted in microreactors.

Q & A

Q. How to address discrepancies in melting point data across studies?

  • Troubleshooting :
  • Verify purity via DSC (sharp endothermic peak at ~215°C) .
  • Assess polymorphism by recrystallizing from ethanol/water (1:3) .

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